(2S,3R)-2-hydroxy-3-methylbutanedioic acid

描述

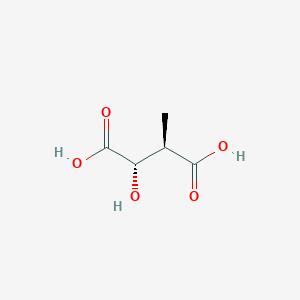

Structure

3D Structure

属性

IUPAC Name |

(2S,3R)-2-hydroxy-3-methylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/t2-,3+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYQJIHHTGFBLN-GBXIJSLDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85026-06-8 | |

| Record name | (2S,3R)-2-hydroxy-3-methylbutanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2s,3r 2 Hydroxy 3 Methylbutanedioic Acid and Its Chiral Derivatives

Stereoselective and Enantioselective Synthesis Approaches to Butanedioic Acid Frameworks

The creation of the substituted butanedioic acid framework with specific stereochemistry at the C2 and C3 positions requires sophisticated synthetic strategies. These approaches often rely on the use of chiral auxiliaries, organocatalysts, or transition metal catalysts to direct the formation of the desired stereoisomer.

A well-established strategy for introducing stereocenters is the diastereoselective alkylation of enolates derived from chiral succinic acid precursors. elsevierpure.comrsc.org In this approach, a prochiral succinic acid derivative is covalently bonded to a chiral auxiliary. The auxiliary creates a chiral environment that sterically directs the approach of an incoming electrophile, such as a methyl halide, to one face of the enolate, resulting in the preferential formation of one diastereomer. elsevierpure.com

The choice of the chiral auxiliary is critical for achieving high diastereoselectivity. Evans' oxazolidinones and related N-acyl-1,3-oxazolidines are versatile chiral auxiliaries that have been effectively used for this purpose. researchgate.net The reaction typically involves deprotonation with a strong base like sodium hexamethyldisilazide (NaHMDS) or butyl-lithium at low temperatures to form a rigid chelated enolate, followed by the addition of the alkylating agent. rsc.orgresearchgate.net After the alkylation step, the chiral auxiliary can be cleaved under specific conditions (e.g., hydrolysis or reduction) to yield the desired chiral substituted succinic acid derivative. researchgate.net The efficiency of this method is demonstrated by the high diastereomeric excess (de) often observed, frequently exceeding 99%. researchgate.net

| Chiral Auxiliary/Precursor | Base | Electrophile | Diastereomeric Excess (de) | Reference |

| Chiral N-Acyl-1,3-oxazolidine | NaHMDS | Alkyl Halide (R-X) | >99% | researchgate.net |

| Chiral Iron Succinoyl Complex | Butyl-lithium | Alkyl Halide (R-X) | High | rsc.org |

| 1,4-bis[(4R,5S)-3,4-dimethyl-2-oxo-5-phenylimidazolidin-1-yl]butane-1,4-dione | Vicinal dianion | Arylmethyl bromides | High | elsevierpure.com |

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. nih.gov Chiral small organic molecules, such as secondary amines (e.g., proline derivatives) or chiral phosphoric acids, can catalyze reactions to form stereogenic centers with high enantioselectivity. researchgate.netrsc.org For the construction of butanedioic acid frameworks, organocatalytic Michael additions are particularly relevant.

In a typical strategy, a nucleophile is added to an α,β-unsaturated dicarbonyl compound in the presence of a chiral organocatalyst. The catalyst transiently forms a chiral intermediate (e.g., an enamine or iminium ion) with one of the reactants, which then directs the stereochemical outcome of the reaction. This approach allows for the direct construction of enantioenriched products from achiral starting materials. researchgate.net The development of one-pot cascade reactions, where multiple transformations occur sequentially without isolating intermediates, has further enhanced the efficiency of organocatalytic methods. researchgate.net

| Catalyst Type | Reaction | Key Features | Reference |

| Chiral Phosphoric Acid | (3+2) Annulation | Synergistic construction of axial and central chirality. | rsc.org |

| Cinchona Alkaloid Derivatives | Michael addition-acetalation | Self-assembled modularly designed organocatalysts. | researchgate.net |

| Chiral Brønsted Acid | Kinetic Resolution/Cyclization | Efficient construction of axially chiral compounds. | nih.gov |

Transition metal catalysis offers a highly efficient and versatile platform for the formation of stereogenic centers. nih.gov Asymmetric hydrogenation, catalyzed by complexes of rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands (e.g., BINAP), is a prominent method. researchgate.net A prochiral olefin, such as a derivative of methylenesuccinic acid, can be hydrogenated to introduce two adjacent stereocenters simultaneously with high enantio- and diastereoselectivity. The chiral ligand coordinates to the metal center, creating a chiral pocket that dictates the facial selectivity of the hydrogen addition. nih.govresearchgate.net

Other transition metal-catalyzed reactions, such as palladium-catalyzed Heck reactions or copper-catalyzed conjugate additions, can also be employed to construct the chiral butanedioic acid skeleton. researchgate.netmdpi.com These methods provide access to a wide range of substituted succinates by varying the coupling partners and the chiral ligand-metal combination. rsc.org The development of catalysts where the metal atom itself is a stereocenter has further expanded the scope of these transformations. nih.gov

| Metal/Ligand System | Reaction Type | Substrate Type | Stereoselectivity | Reference |

| Ru(II)-BINAP | Asymmetric Hydrogenation | α,β-Unsaturated carboxylic acids | Excellent ee/de | researchgate.net |

| Iridium(III)-Chiral Diphosphine | Asymmetric Hydrogenation | Various unsaturated compounds | High | nih.gov |

| Copper(I)-Chiral Oxazoline | Cyclization/Azidation | Alkene-containing carboxylic acids | Good enantioselectivity | mdpi.com |

| Nickel(II)-dppbz | C-H Alkylation | Aliphatic amides | High regiocontrol | rsc.org |

Chiral β-lactones are valuable synthetic intermediates that can be readily converted to 2-hydroxy-3-methylbutanedioic acid derivatives through nucleophilic ring-opening. One-pot reaction sequences, where multiple synthetic steps are carried out in a single reaction vessel, provide an efficient route to these intermediates. uva.esnih.gov

For example, an organocatalyzed Michael addition can be followed by an intramolecular Tishchenko reaction and lactonization in a one-pot process to yield enantioenriched lactones. uva.es Another powerful approach involves the bimetallic ruthenium-catalyzed asymmetric sequential hydrogenation of α-methylene γ-keto carboxylic acids. This method allows for the stereodivergent synthesis of all four possible stereoisomers of the corresponding γ-lactone by simply changing the combination of chiral Ru catalysts. nih.gov Such sequences are highly atom-economical and minimize waste by avoiding the isolation and purification of intermediates.

| Reaction Sequence | Catalyst System | Intermediate | Key Outcome | Reference |

| Michael-Tishchenko-Lactonization | Organocatalyst (e.g., proline derivative) | syn-hydroxy ester | Enantioenriched trisubstituted δ-lactones as single diastereoisomers. | uva.es |

| Asymmetric Sequential Hydrogenation | Bimetallic Ru/Ru with chiral ligands | γ-hydroxy carboxylic acid | Stereodivergent synthesis of all four stereoisomers of chiral γ-lactones. | nih.gov |

| Enantioselective Organocatalytic Michael Addition / Intramolecular Passerini Reaction | Chiral organocatalyst | α-indole-γ-substituted lactones | High yields and good diastereo- and enantiomeric ratios. | figshare.com |

Total Synthesis and Fragment Coupling in Complex Molecule Elaboration

The enantiomerically pure (2S,3R)-2-hydroxy-3-methylbutanedioic acid moiety serves as a crucial chiral building block in the synthesis of more complex molecules, particularly natural products and pharmaceuticals. Its defined stereochemistry is often essential for the biological activity of the final target molecule.

The structural motif of this compound is incorporated into various complex natural products. In total synthesis, this chiral fragment is often prepared in advance and then coupled with other parts of the molecule in a convergent strategy. For instance, derivatives of this acid are key intermediates in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics. google.com

The synthesis of marine polycyclic ether natural products also provides examples where stereochemically complex fragments, similar in principle to the target acid, are meticulously constructed and joined. nih.gov The correct configuration of each stereocenter, including those analogous to the C2 and C3 positions of the butanedioic acid derivative, is paramount. The confirmation of these configurations often relies on detailed NMR analysis, such as NOE correlations and measurement of coupling constants, after the fragment has been synthesized. nih.gov The ability to synthesize these chiral fragments with high fidelity is a testament to the power of modern asymmetric synthesis methodologies.

| Complex Molecule/Class | Role of the (2S,3R) Moiety | Synthetic Strategy | Reference |

| Carbapenem/Penem Antibiotics | Key intermediate (4-AA) | Asymmetric synthesis from precursors like 2-benzoyl-aminomethyl-3-carbonyl butyric ester. | google.com |

| Gambieric Acid B (Marine Natural Product) | Part of the A/B-ring moiety | Fragment synthesis and coupling; stereochemical assignment via NMR of synthetic intermediates. | nih.gov |

Influence of Stereochemistry on Functional Analogues and Scaffolds

The specific spatial orientation of functional groups in a chiral molecule is critical to its biological activity and its interactions with other chiral entities, such as enzymes or receptors. Even minor changes in stereochemistry can lead to significant differences in a molecule's therapeutic effect, metabolic pathway, or toxicity. nih.govmalariaworld.org Chiral natural products are typically biosynthesized as single enantiomers, and their biological functions are highly dependent on this stereochemical purity. nih.govnih.gov

A compelling case study that highlights the importance of the (2S, 3R) stereochemical configuration is found in the structure-activity relationship of the potent lipopeptide antibiotic, daptomycin (B549167). nih.gov Daptomycin contains a non-proteinogenic amino acid residue, (2S, 3R)-3-methylglutamic acid (mGlu), which is structurally analogous to this compound. The presence and specific stereochemistry of this mGlu residue have been identified as crucial for the antibiotic's potent activity against Gram-positive pathogens. nih.gov

Key Research Findings on Daptomycin Analogues:

| Analogue Substitution at mGlu position | Resulting Antibacterial Activity | Implication for Stereochemical Influence |

| (2S, 3R)-methylglutamine (mGln) | Maintained significant antibacterial activity | The carboxyl group's precise orientation at the 3R position is important, but can be replaced by an amide group without complete loss of function. |

| Dimethyl glutamic acid | Reduced antibacterial activity | Altering the steric and electronic properties at this position negatively impacts the molecule's efficacy. |

| (2S, 3R)-ethylglutamic acid (eGlu) | Reduced antibacterial activity | Even a slight increase in the size of the alkyl group at the 3-position diminishes the biological activity, highlighting high steric sensitivity. |

This table is based on research findings from the synthesis and evaluation of daptomycin analogues. nih.gov

These findings underscore that the (2S, 3R) configuration in the 3-methylglutamic acid component of daptomycin provides a highly optimized scaffold for antibacterial action. nih.gov The precise stereochemistry at both the C2 and C3 positions, along with the nature of the substituent at C3, dictates the molecule's ability to interact with its biological target. This principle can be extrapolated to this compound, suggesting that its defined stereoisomeric form makes it a valuable, albeit underexplored, scaffold for designing molecules with specific biological or material properties. The stereoselective uptake or interaction of molecules is often a key determinant of their biological effect, as seen in other complex chiral compounds where only specific isomers exhibit significant activity. nih.govmalariaworld.org

Analytical and Characterization Research Methodologies

Spectroscopic Techniques for Stereoisomeric Identification and Purity Assessment

Spectroscopic methods are fundamental in elucidating the precise three-dimensional structure and confirming the purity of (2S,3R)-2-hydroxy-3-methylbutanedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the stereochemistry of chiral molecules. The relative configuration of diastereomers like the threo ((2S,3R) and (2R,3S)) and erythro ((2S,3S) and (2R,3R)) forms of 2-hydroxy-3-methylbutanedioic acid can be assigned by detailed analysis of 1H and 13C NMR spectra.

Research on structurally similar compounds, such as methylcitric acid, which also possesses two stereogenic centers, demonstrates the utility of NMR in this context. Studies have shown that different stereoisomers of methylcitric acid found in human urine produce distinct NMR spectra, allowing them to be easily distinguished. nih.gov For this compound, the key parameters for configuration assignment are the proton-proton coupling constants (³JH,H) between the protons on the C2 and C3 carbons, and the observation of through-space correlations in Nuclear Overhauser Effect (NOE) experiments. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, which differs between the threo and erythro isomers. This allows for an unambiguous assignment of the relative stereochemistry. Advanced NMR experiments, such as Heteronuclear Multiple Quantum Coherence (HMQC), can further aid in assigning the complex spectra often found in biological samples. nih.gov

Mass Spectrometry (LC-MS, GC-MS) in Metabolomics and Synthetic Analysis

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is a cornerstone for the detection and quantification of this compound in complex biological and synthetic samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for analyzing polar, non-volatile compounds like dicarboxylic acids. In metabolomic studies, LC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity. nih.gov The analysis of stereoisomers, however, presents a challenge as they often have identical mass spectra. To overcome this, chiral derivatization is employed. For instance, a method developed for the analysis of citramalic acid (2-methylmalic acid) enantiomers utilizes pre-column derivatization with a chiral reagent. mdpi.com This converts the enantiomers into diastereomers, which can then be separated on a standard reversed-phase column and detected by MS/MS. mdpi.com This approach is directly applicable to the analysis of 2-hydroxy-3-methylbutanedioic acid stereoisomers.

Below is an interactive data table summarizing typical LC-MS/MS parameters for the analysis of a related dicarboxylic acid, which would be adapted for this compound.

| Parameter | Value |

| Chromatography | |

| Column | C18 Reversed-Phase |

| Mobile Phase A | 0.1-0.2% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z 147.03 |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Collision Energy | Analyte-dependent (e.g., 10-20 V) |

| Sheath Gas Temp. | 300°C |

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, particularly for metabolic profiling. Due to the low volatility of dicarboxylic acids, derivatization is mandatory prior to GC analysis. A common procedure involves silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar carboxylic acid and hydroxyl groups into their volatile trimethylsilyl (B98337) (TMS) esters and ethers. proquest.comnist.gov The resulting derivatives are thermally stable and exhibit good chromatographic properties. The mass spectra of these derivatives show characteristic fragmentation patterns that aid in identification. nist.govhmdb.ca For instance, the analysis of the related compound methylmalonic acid often uses GC-MS after derivatization. nih.govvitas.no

Chromatographic Separations for Enantiomeric and Diastereomeric Analysis

Chromatography is the most effective technique for separating the stereoisomers of 2-hydroxy-3-methylbutanedioic acid. researchgate.net The separation can be achieved either directly using a chiral stationary phase (CSP) or indirectly by converting the stereoisomers into diastereomeric derivatives that can be resolved on a standard achiral column. researchgate.net

Indirect Chiral Separation via HPLC: High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose. The indirect approach is widely used due to its versatility. As mentioned, reacting the mixture of stereoisomers with a single enantiomer of a chiral derivatizing agent produces a mixture of diastereomers. These diastereomers have different physical properties and can be separated using standard achiral HPLC columns, such as C18 reversed-phase columns. researchgate.net

A study on citramalic acid enantiomers demonstrated baseline separation of the diastereomeric derivatives on an octadecylsilica (ODS) column. mdpi.com The key chromatographic parameters from this successful separation are detailed in the interactive table below.

| Parameter | Value |

| Method | Indirect via Chiral Derivatization |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Octadecylsilica (ODS/C18) |

| Separation Principle | Differential partitioning of diastereomers |

| Resolution (Rs) | 2.19 |

| Separation Factor (α) | 1.09 |

The choice of derivatizing agent is crucial and can significantly impact the resolution of the diastereomers. researchgate.net This method allows for both the quantification of each stereoisomer and the determination of enantiomeric and diastereomeric purity.

Computational Approaches in Understanding 2s,3r 2 Hydroxy 3 Methylbutanedioic Acid

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Stereoselectivity

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. nih.gov These methods are particularly valuable for conformational analysis, which explores the different spatial arrangements (conformations) a molecule can adopt, and for understanding the basis of stereoselectivity in chemical reactions.

This conformational information is crucial for understanding stereoselectivity. For instance, when this molecule interacts with an enzyme, its specific 3D shape will determine how well it fits into the enzyme's active site. MD simulations can be used to model the docking of different stereoisomers of 2-hydroxy-3-methylbutanedioic acid into a target protein, providing an energetic basis for why one isomer might be favored over another. By analyzing the interaction energies and the stability of the enzyme-substrate complex, researchers can gain insights into the molecular determinants of stereoselective recognition and catalysis. nih.gov

| Parameter | Description | Typical Value/Choice for a Small Molecule |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | OPLS-AA, GROMOS, AMBER, CHARMM |

| Solvent Model | Representation of the solvent environment. Explicit models include individual solvent molecules, while implicit models treat the solvent as a continuum. | Explicit (e.g., TIP3P, TIP4P for water) |

| Simulation Box | The periodic boundary conditions used to simulate a larger system by modeling a small repeating unit. | Cubic or dodecahedron, with the molecule at least 1.0 nm from the box edge. |

| Temperature | The temperature at which the simulation is run, maintained by a thermostat. | 300 K (approximating physiological conditions) |

| Pressure | The pressure at which the simulation is run, maintained by a barostat. | 1 bar |

| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Time Step | The interval at which forces are recalculated and positions are updated. | 1-2 femtoseconds (fs) |

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of molecules. These methods are used to investigate reaction mechanisms, determine the geometries of transition states, and calculate reaction energy barriers, offering a level of detail that is not achievable with classical methods like molecular dynamics. mdpi.com

In the context of (2S,3R)-2-hydroxy-3-methylbutanedioic acid, QC calculations can be employed to study the mechanisms of enzymes that catalyze its formation or degradation. For example, by modeling the active site of an enzyme with the substrate bound, researchers can map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the high-energy transition state that connects them. mdpi.com

The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. QC methods can calculate this barrier with considerable accuracy. This allows for the validation of proposed mechanistic hypotheses, such as whether a reaction proceeds via a specific type of nucleophilic attack or proton transfer. mdpi.com Furthermore, these calculations can elucidate the role of specific amino acid residues in the active site, revealing how they contribute to catalysis by stabilizing the transition state or participating directly in the chemical transformation. mdpi.com

| Method | Description | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | A method that calculates the electronic structure based on the electron density rather than the many-electron wave function. It offers a good balance of accuracy and computational cost. | Geometry optimization, transition state searching, calculation of reaction energies and barriers. |

| Hartree-Fock (HF) Theory | An ab initio method that approximates the many-electron wave function as a single Slater determinant. It does not fully account for electron correlation. | Initial geometry optimizations, qualitative molecular orbital analysis. |

| Møller-Plesset Perturbation Theory (e.g., MP2) | A post-Hartree-Fock method that improves upon HF by including electron correlation through perturbation theory. | More accurate energy calculations, studies of systems with significant non-covalent interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where a small, chemically active region (e.g., an enzyme active site) is treated with quantum mechanics, and the rest of the system (e.g., the protein and solvent) is treated with classical molecular mechanics. | Studying enzymatic reaction mechanisms in their full biological context. |

In Silico Prediction of Biosynthetic Routes and Metabolic Flux

In silico (computational) approaches are increasingly vital for discovering and understanding the biosynthetic pathways that produce natural products and for quantifying the flow of metabolites through these pathways. For a compound like this compound, these tools can help predict its biological origin and its role within a cell's metabolic network.

One powerful in silico strategy involves genome mining to identify biosynthetic gene clusters (BGCs). Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) can scan the genome of a microorganism to find clusters of genes that are likely to work together to synthesize a specific metabolite. mdpi.com By comparing the predicted gene functions within a cluster to known biosynthetic pathways, researchers can hypothesize a step-by-step route to a target molecule. For instance, the biosynthesis of the related compound (2S,3R)-3-methyl glutamate (B1630785) involves a methyltransferase and a transaminase. nih.gov A similar approach could be used to search for genes encoding enzymes like hydroxylases, dehydrogenases, or carboxylases that could act on precursors like citramalic acid or other branched-chain organic acids to form this compound.

Metabolic Flux Analysis (MFA) is another key computational technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov A common approach, 13C-MFA, involves feeding cells a substrate labeled with the stable isotope carbon-13 (e.g., 13C-glucose). researchgate.net As the labeled substrate is metabolized, the 13C atoms are incorporated into various downstream products. By measuring the isotopic labeling patterns of these metabolites using techniques like mass spectrometry or NMR, and applying a computational model of the metabolic network, the fluxes through different pathways can be calculated. nih.govresearchgate.net This could reveal not only the primary biosynthetic route to this compound but also quantify how its production changes in response to different genetic or environmental conditions. nih.gov

| Step | Description | Key Activities |

|---|---|---|

| 1. Experimental Design | Defining the biological question and designing the labeling experiment. | Select organism/cell line, choose 13C-labeled tracer (e.g., [1,2-13C]glucose), establish steady-state culture conditions. |

| 2. Isotopic Labeling Experiment | Growing cells on the labeled substrate until an isotopic steady state is reached. | Cell culture, harvesting, and quenching of metabolic activity. |

| 3. Sample Analysis | Extracting intracellular metabolites and measuring their mass isotopomer distributions. | Metabolite extraction, analysis by GC-MS, LC-MS/MS, or NMR. |

| 4. Metabolic Network Modeling | Constructing a stoichiometric model of the relevant metabolic pathways. | Define all relevant reactions, atom transitions, and cofactor balancing. |

| 5. Flux Estimation | Using computational software to fit the measured labeling data to the model and calculate the best-fit flux values. | Non-linear regression, statistical analysis to determine flux values and confidence intervals. |

| 6. Biological Interpretation | Analyzing the calculated flux map to gain insights into the metabolic phenotype. | Identify active pathways, quantify contributions of different pathways to product synthesis, compare flux maps under different conditions. |

Future Research Directions and Unexplored Avenues for 2s,3r 2 Hydroxy 3 Methylbutanedioic Acid

Discovery of Novel Biocatalytic Systems for Stereoselective Production

The development of efficient and highly stereoselective methods for the synthesis of (2S,3R)-2-hydroxy-3-methylbutanedioic acid is a primary area for future research. Biocatalysis, leveraging the inherent selectivity of enzymes, offers a promising green alternative to traditional chemical synthesis. nih.gov Future work could focus on identifying and engineering enzymes capable of producing the desired stereoisomer with high purity.

Key research objectives in this area include:

Screening of Microbial Sources: A systematic screening of diverse microbial sources, such as bacteria, fungi, and archaea, could identify novel oxidoreductases or lyases capable of catalyzing the stereoselective synthesis of this compound.

Enzyme Engineering: Site-directed mutagenesis and directed evolution could be employed to enhance the activity, stability, and stereoselectivity of identified enzymes. For instance, modifying the active site of an existing dehydrogenase could tailor its substrate specificity to favor the production of the (2S,3R) isomer.

Whole-Cell Biotransformation: The development of whole-cell biocatalytic systems could offer advantages in terms of cofactor regeneration and enzyme stability, providing a more cost-effective and scalable production process. google.com

Table 1: Potential Enzyme Classes for Biocatalytic Production

| Enzyme Class | Potential Reaction | Substrate Example |

| Dehydrogenases | Stereoselective reduction of a keto-acid precursor | 2-oxo-3-methylbutanedioic acid |

| Hydroxylases | Stereospecific hydroxylation of a methylsuccinic acid derivative | (R)-3-methylsuccinic acid |

| Lyases | Stereospecific addition of water to a double bond | Methylfumaric acid |

Development of Advanced Asymmetric Synthetic Strategies

Alongside biocatalysis, the advancement of asymmetric chemical synthesis routes remains a critical research direction. rsc.org The goal is to develop methodologies that provide high yields and excellent stereocontrol, enabling the efficient production of enantiomerically pure this compound.

Future research in this domain could explore:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.

Catalytic Asymmetric Synthesis: The design and application of novel chiral catalysts, such as metal complexes with chiral ligands, for stereoselective reactions. researchgate.net This could involve asymmetric hydrogenation, dihydroxylation, or aminohydroxylation of suitable prochiral precursors. nih.gov

Organocatalysis: The use of small organic molecules as catalysts to promote stereoselective transformations, offering a metal-free and often more environmentally benign approach.

Table 2: Comparison of Potential Asymmetric Synthetic Strategies

| Strategy | Advantages | Challenges |

| Chiral Pool Synthesis | Readily available starting materials, predictable stereochemistry. | Limited availability of suitable starting materials for all target molecules. |

| Catalytic Asymmetric Synthesis | High efficiency and selectivity, broad substrate scope. | Catalyst cost and toxicity, optimization of reaction conditions. |

| Organocatalysis | Metal-free, often milder reaction conditions, readily available catalysts. | Lower catalytic activity in some cases, potential for catalyst loading to be high. |

Comprehensive Elucidation of its Roles within Complex Metabolic Networks

The metabolic significance of this compound is largely unknown. hmdb.ca Investigating its potential roles in metabolic pathways could uncover novel biological functions and its utility as a biomarker. Drawing parallels from similar small hydroxy acids, this compound could be involved in fatty acid metabolism or amino acid catabolism. hmdb.cafoodb.ca

Future research should aim to:

Metabolomic Profiling: Employing advanced analytical techniques like mass spectrometry and NMR to detect and quantify this compound in biological samples.

Isotope Tracing Studies: Using isotopically labeled precursors to trace the metabolic fate of the compound and identify the pathways in which it participates.

Enzyme Assays: Identifying and characterizing the enzymes responsible for the synthesis and degradation of this compound in vivo. Studies on related compounds have shown that mutations in enzymes like isocitrate dehydrogenase can lead to the production of novel hydroxy acids. nih.govmdpi.com

Exploration of its Utility as a Chiral Auxiliary in Advanced Materials Synthesis

The stereochemical complexity of this compound makes it an intriguing candidate for use as a chiral auxiliary or building block in the synthesis of advanced materials. nih.gov Its bifunctional nature, with two carboxylic acid groups and a hydroxyl group, allows for a variety of chemical modifications.

Potential applications to be explored include:

Chiral Polymers: Incorporation of the compound into polymer backbones could lead to the development of biodegradable and biocompatible materials with specific chiral properties.

Metal-Organic Frameworks (MOFs): Use as a chiral linker in the synthesis of MOFs could result in materials with applications in enantioselective separations, catalysis, and sensing.

Asymmetric Catalysis: The molecule itself could serve as a chiral ligand for metal catalysts used in asymmetric synthesis. rsc.org

Table 3: Potential Applications in Materials Science

| Application Area | Potential Role of this compound | Desired Material Properties |

| Biodegradable Polymers | Chiral monomer | Controlled degradation rates, specific mechanical properties. |

| Chiral Separations | Chiral linker in a stationary phase (e.g., MOF) | High enantioselectivity and separation efficiency. |

| Asymmetric Catalysis | Chiral ligand | High catalytic activity and enantioselectivity. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (2S,3R)-2-hydroxy-3-methylbutanedioic acid, and what key reaction conditions ensure stereochemical integrity?

- Methodological Answer : The synthesis typically involves stereoselective hydroxylation or enzymatic catalysis. For example, methyl ester intermediates (e.g., methyl (2S,3R)-3-hydroxy-2-methylbutanoate) are synthesized using chiral catalysts or microbial enzymes to preserve the (2S,3R) configuration . Protecting groups like tert-butoxycarbonyl (Boc) are employed to prevent racemization during carboxylate modifications . Critical conditions include low-temperature reactions (<0°C) and chiral stationary phases in HPLC for purification .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- 1H-NMR Spectroscopy : Coupling constants (e.g., J values) between H-2 and H-3 protons confirm stereochemistry. For instance, distinct dq (doublet of quartets) splitting patterns at δ 2.49–2.56 ppm indicate specific diastereomeric interactions .

- X-ray Crystallography : Absolute configuration is validated via crystal structure analysis, as demonstrated for structurally related hydroxy acids .

- Chiral HPLC : Retention time comparisons with enantiomeric standards resolve stereoisomeric impurities .

Q. What biological pathways interact with β-methylmalic acid (this compound)?

- Methodological Answer : β-Methylmalic acid is hypothesized to mimic malate in microbial TCA cycle variants. Experimental models include:

- Enzyme Assays : Activity of malate dehydrogenase or fumarase is tested using substrate analogs .

- Microbial Knockout Studies : Strains lacking malate-metabolizing enzymes are cultured with β-methylmalic acid to assess metabolic bypass mechanisms .

Advanced Research Questions

Q. How does stereochemistry influence binding affinity to malate-related enzymes?

- Methodological Answer : The (2S,3R) configuration creates a spatial arrangement complementary to active sites in malate-binding enzymes. Structural biology approaches include:

- X-ray Crystallography : Co-crystallization with malate dehydrogenase reveals hydrogen-bonding differences between β-methylmalic acid and natural substrates .

- Molecular Dynamics (MD) Simulations : Free-energy perturbation calculations quantify stereochemical effects on binding ΔG .

Q. How are contradictions between computational predictions and experimental metabolic stability resolved?

- Methodological Answer :

- Isotopic Labeling : 13C-labeled β-methylmalic acid tracks metabolic turnover in cell lysates, validating or refining in silico predictions .

- Force Field Optimization : Adjustments to torsion angles in MD simulations improve agreement with experimental half-life data .

Q. What derivatization strategies enhance its utility as a chiral building block?

- Methodological Answer :

- Boronic Acid Functionalization : Introduced via Suzuki-Miyaura coupling to create protease-resistant peptide mimetics .

- Amino Acid Hybridization : Coupling with (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid generates non-natural amino acids for glycopeptide synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。